molecular formula C18H25F2N3O2 B2792434 2-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine CAS No. 2379971-76-1

2-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine

Cat. No.: B2792434
CAS No.: 2379971-76-1
M. Wt: 353.414
InChI Key: GQLJLICYIHXLML-UHFFFAOYSA-N
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Description

2-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine is a synthetic organic compound with the molecular formula C18H25F2N3O2 and a molecular weight of 353.414 g/mol. This compound is characterized by its unique structure, which includes a difluorocyclohexyl group, a piperidinyl group, and a methylpyrimidinyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine typically involves multiple steps, including the preparation of intermediate compounds. The synthetic route may involve the following steps:

    Preparation of 4,4-Difluorocyclohexanone: This can be achieved through the fluorination of cyclohexanone using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Formation of Piperidinyl Intermediate: The piperidinyl group can be introduced through a nucleophilic substitution reaction involving piperidine and an appropriate leaving group.

    Attachment of Methylpyrimidinyl Group: The methylpyrimidinyl group can be attached via a condensation reaction with a suitable pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or pyrimidinyl groups using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives of the original compound.

Scientific Research Applications

2-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluorocyclohexanone: Shares the difluorocyclohexyl group but lacks the piperidinyl and methylpyrimidinyl groups.

    Piperidinyl Methanone Derivatives: Compounds with similar piperidinyl structures but different substituents.

    Methylpyrimidinyl Compounds: Compounds containing the methylpyrimidinyl group but with different core structures.

Uniqueness

2-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

(4,4-difluorocyclohexyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F2N3O2/c1-13-9-21-17(22-10-13)25-12-14-3-2-8-23(11-14)16(24)15-4-6-18(19,20)7-5-15/h9-10,14-15H,2-8,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLJLICYIHXLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)C3CCC(CC3)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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